![molecular formula C12H21NO B14362878 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 90158-30-8](/img/structure/B14362878.png)
8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,2-Dimethylpropyl)-8-azabicyclo[321]octan-3-one is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one can be achieved through several methods. One common approach involves the transannular enolate alkylation of piperazinone derivatives. This method provides a flexible route to highly constrained bicyclic peptidomimetic synthons with substitution at the Calpha position . Another method involves the use of intramolecular Diels-Alder reactions, which can efficiently construct the bicyclic skeleton .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. For example, gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported as an efficient method .
Análisis De Reacciones Químicas
Types of Reactions
8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone® to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using electrophiles.
Common Reagents and Conditions
Oxidation: Oxone® is commonly used for the asymmetric epoxidation of alkenes.
Reduction: LiAlH4 is a typical reducing agent for converting ketones to alcohols.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides are the major products formed during oxidation reactions.
Reduction: Alcohols are the primary products of reduction reactions.
Substitution: Substituted derivatives of the original compound are formed during substitution reactions.
Aplicaciones Científicas De Investigación
8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins . The compound binds to the active site of the enzyme, preventing the transfer of farnesyl groups to target proteins, thereby inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
8-Thiabicyclo[3.2.1]octan-3-one: This compound contains a sulfur atom and has been studied for its effects on enzyme activity.
Uniqueness
8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug design and its role in enzyme inhibition highlight its importance in scientific research and industrial applications.
Propiedades
Número CAS |
90158-30-8 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
8-(2,2-dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C12H21NO/c1-12(2,3)8-13-9-4-5-10(13)7-11(14)6-9/h9-10H,4-8H2,1-3H3 |
Clave InChI |
GQWCWWLQWMHAFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CN1C2CCC1CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


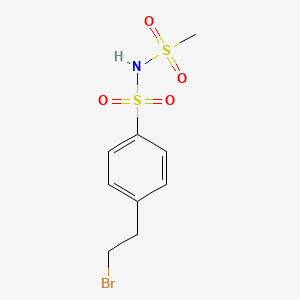
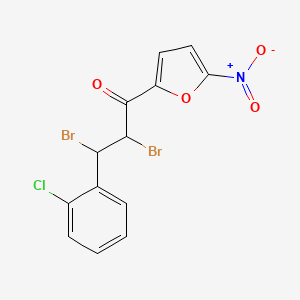
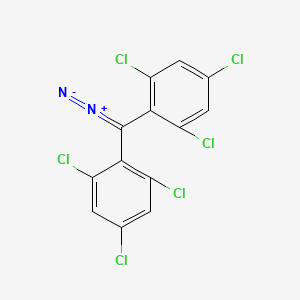
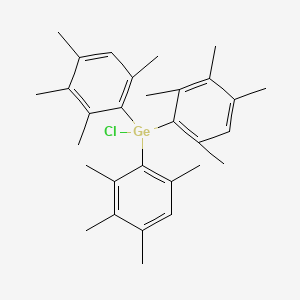
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
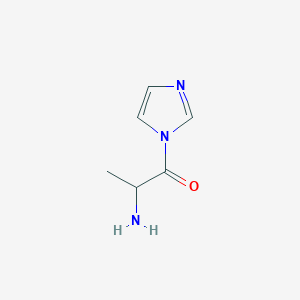
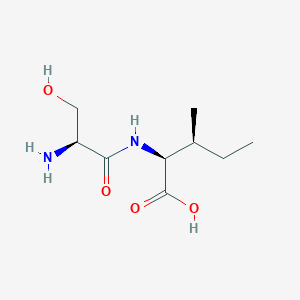
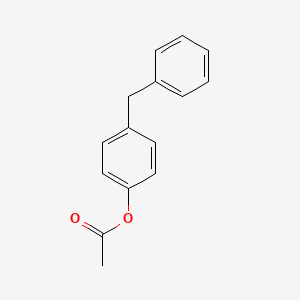
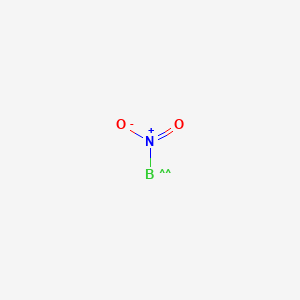
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
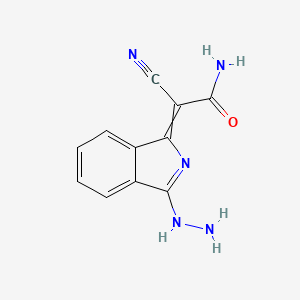
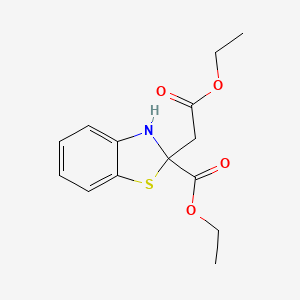
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
